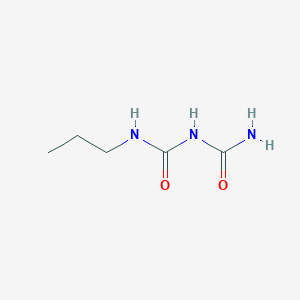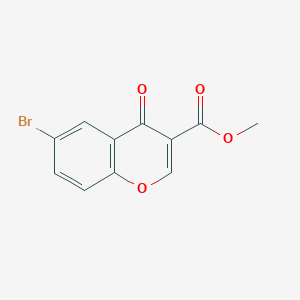
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N-N bond formation
Industrial Production Methods
Industrial production of indazole derivatives often involves optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly used due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.
科学的研究の応用
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
類似化合物との比較
Similar Compounds
- N-(5-Amino-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-bromo-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-fluoro-1H-indazol-7-yl)acetamide
Uniqueness
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is unique due to the presence of both amino and chloro substituents on the indazole core. This combination of functional groups can enhance its biological activity and selectivity compared to other similar compounds .
特性
CAS番号 |
953411-47-7 |
|---|---|
分子式 |
C9H9ClN4O |
分子量 |
224.65 g/mol |
IUPAC名 |
N-(5-amino-3-chloro-2H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C9H9ClN4O/c1-4(15)12-7-3-5(11)2-6-8(7)13-14-9(6)10/h2-3H,11H2,1H3,(H,12,15)(H,13,14) |
InChIキー |
YITPOYDOZZLJKO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)

![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)




![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
